molecular formula C24H28N2O4S B2572524 (Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865162-27-2

(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2572524
CAS No.: 865162-27-2
M. Wt: 440.56
InChI Key: YZMXIXSKJDXXNO-BZZOAKBMSA-N
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Description

This compound is a benzo[d]thiazole derivative featuring a (Z)-configuration at the imino group, a 4-(tert-butyl)benzoyl substituent, and a 2-ethoxyethyl side chain. The methyl ester at position 6 enhances solubility, while the tert-butyl group contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

methyl 2-(4-tert-butylbenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-6-30-14-13-26-19-12-9-17(22(28)29-5)15-20(19)31-23(26)25-21(27)16-7-10-18(11-8-16)24(2,3)4/h7-12,15H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMXIXSKJDXXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the current understanding of the biological activity associated with this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S, with a molecular weight of 410.5 g/mol. The structure features a benzothiazole core, which is known for its biological significance. The presence of a tert-butyl group and an ethoxyethyl substituent enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Core : Utilizing appropriate starting materials such as 2-aminobenzenethiol and α-bromo esters.
  • Introduction of Substituents : The tert-butyl group is introduced via Friedel-Crafts acylation or similar methods.
  • Final Coupling Reaction : The final product is obtained through condensation reactions involving the appropriate amines and carboxylic acids.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : A study demonstrated that thiazole derivatives exhibit cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range, suggesting that similar compounds may also exhibit potent activity .
CompoundCell LineIC50 (µM)
Compound AMCF-75.5
Compound BMDA-MB-2318.0
(Z)-methyl 2...TBDTBD

Antibacterial and Antifungal Activity

Benzothiazole derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds related to (Z)-methyl 2... have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 50 μg/mL to 100 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
S. aureus50
E. coli100
C. albicansTBD

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
  • Induction of Apoptosis : Evidence indicates that certain benzothiazoles can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole-thiophene hybrids were synthesized and tested for anticancer activity against MCF-7 cells using MTT assays. The results indicated that modifications to the benzothiazole structure could enhance potency .
  • Antibacterial Evaluation : Another study assessed the antibacterial activity of various benzothiazoles against E. coli and S. aureus, demonstrating significant inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core benzo[d]thiazole scaffold and functionalized substituents align it with heterocyclic derivatives studied for therapeutic applications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol)* Potential Applications
Target Compound Benzo[d]thiazole 4-(tert-butyl)benzoyl, 2-ethoxyethyl, methyl ester ~442.5 Enzyme inhibition, drug design
Compound 25 () Benzamide 3-methyl-5-isoxazolyl, 4-nitrophenylamino ~427.4 Anticancer, antiviral
Compound 35 () 3-Pyridinecarboxamide 3,5-dimethyl-4-isoxazolyl, 2-cyano-3-fluorophenylamino ~412.4 Thrombosis, platelet inhibition
MFR-a () Furan Formyl group, glutamic acid linkages ~800–1000 (estimated) Cofactor in methanogens

*Molecular weights estimated using atomic composition.

Key Observations:

These differences influence binding modes in biological targets . MFR-a () contains a furan ring with formylated side chains, emphasizing its role as a cofactor rather than a therapeutic agent .

Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity compared to the nitro (Compound 25) or cyano-fluoro (Compound 35) groups, which may improve membrane permeability but reduce aqueous solubility. The 2-ethoxyethyl side chain introduces flexibility and ether-based hydrogen bonding, unlike the rigid isoxazole or nitrophenyl groups in derivatives .

Research Findings and Implications

Structural Similarity Analysis

Using chemoinformatic methods (e.g., Tanimoto coefficients), the target compound shows moderate similarity (~0.4–0.6) to derivatives due to shared thioether and aromatic motifs. However, divergence in core scaffolds and substituents limits direct functional parallels .

Q & A

Q. What computational methods predict off-target interactions or toxicity?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) model binding stability over 100 ns. Toxicity prediction tools (ProTox-II) assess hepatotoxicity risk. Pharmacophore mapping (MOE software) identifies overlap with known toxicophores (e.g., reactive thiol groups). Dose-dependent transcriptomic analysis (RNA-seq) screens for apoptosis-related gene activation .

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